
Morpholine-4-sulfinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine-4-sulfinic Acid: is an organic compound that belongs to the class of sulfinic acids. It is characterized by the presence of a morpholine ring attached to a sulfinic acid group. This compound is known for its versatile reactivity and has found applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Morpholine-4-sulfinic Acid can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfur dioxide and an oxidizing agent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as sulfonation, oxidation, and purification to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Morpholine-4-sulfinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Sulfides, thiols.
Substitution: Various morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine-4-sulfinic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Morpholine-4-sulfinic Acid exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The sulfinic acid group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This versatility allows it to interact with various molecular targets and pathways, making it a valuable reagent in synthetic and biological applications .
Comparación Con Compuestos Similares
Morpholine-4-sulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Morpholine-4-thiol: Contains a thiol group instead of a sulfinic acid group.
Morpholine-4-carboxylic Acid: Features a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: Morpholine-4-sulfinic Acid is unique due to its sulfinic acid group, which imparts distinct reactivity compared to its sulfonic, thiol, and carboxylic acid counterparts. This unique reactivity makes it a valuable compound in various chemical transformations and applications .
Propiedades
Número CAS |
32837-73-3 |
|---|---|
Fórmula molecular |
C4H9NO3S |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
morpholine-4-sulfinic acid |
InChI |
InChI=1S/C4H9NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2,(H,6,7) |
Clave InChI |
GGPXNAKFKYDIHA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


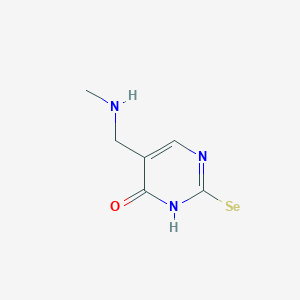
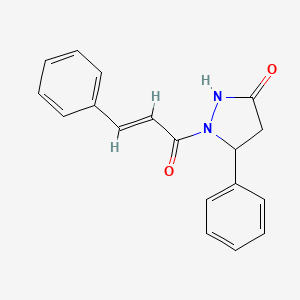
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)
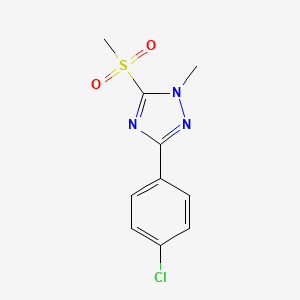

![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)
![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)


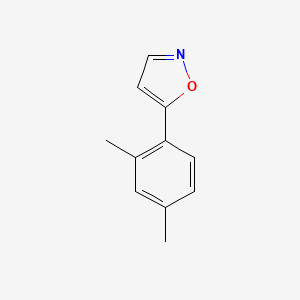
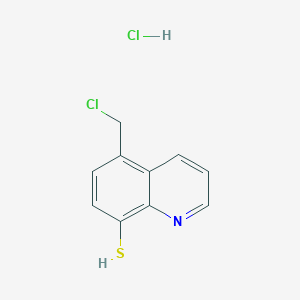

![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)
